molecular formula C12H16BClO3 B6323596 2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-31-6

2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6323596
CAS No.: 2096997-31-6
M. Wt: 254.52 g/mol
InChI Key: UYTOFATZEHAMIK-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 2-chloro-4-methoxyphenyl group

Preparation Methods

The synthesis of 2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-chloro-4-methoxyphenylboronic acid with a suitable dioxaborinane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Chemical Reactions Analysis

2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.

    Biology: The compound is investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: The compound is used in the development of advanced materials with unique properties, such as boron-containing polymers.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles capable of destroying cancer cells. The molecular targets and pathways involved in its therapeutic effects are still under investigation.

Comparison with Similar Compounds

2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be compared with other boron-containing compounds, such as:

    2-Chloro-4-methoxyphenylboronic acid: A precursor in the synthesis of the dioxaborinane compound.

    (2-Chloro-4-methoxyphenyl)acetonitrile: Another boron-containing compound with different chemical properties and applications.

    2-Chloro-4-methoxyphenol: A related compound with a phenolic hydroxyl group instead of the boron-containing ring

Properties

IUPAC Name

2-(2-chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-12(2)7-16-13(17-8-12)10-5-4-9(15-3)6-11(10)14/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTOFATZEHAMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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